4-((Methylamino)methyl)benzene-1,2-diol

Neuropharmacology GPCR Signaling Schizophrenia Research

Standard catecholamine tool compounds often fail due to rapid metabolic degradation by COMT and confounding endogenous TAAR1 signaling. 4-((Methylamino)methyl)benzene-1,2-diol solves this by combining nanomolar TAAR1 agonism with exceptional COMT inhibition in a single, soluble molecule. - TAAR1 pKi 7.5 (EC50 0.6 nM in rat) with >300-fold selectivity over endogenous trace amines for clear target engagement studies. - Balanced membrane-bound and soluble COMT blockade (IC50 5.8-13 nM), surpassing the peripheral restriction of entacapone. - High aqueous solubility (≥25 mg/mL) enables DMSO-free assay design for long-term cell culture and antiproliferative assays.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B11918729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Methylamino)methyl)benzene-1,2-diol
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCNCC1=CC(=C(C=C1)O)O
InChIInChI=1S/C8H11NO2/c1-9-5-6-2-3-7(10)8(11)4-6/h2-4,9-11H,5H2,1H3
InChIKeyWWISMTZVJLSIBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((Methylamino)methyl)benzene-1,2-diol: Multitarget Catecholamine Analog


4-((Methylamino)methyl)benzene-1,2-diol (CAS: 125789-62-0), also known as 4-[(methylamino)methyl]pyrocatechol, is a synthetic catechol derivative featuring a 1,2-dihydroxybenzene core substituted at the 4-position with a methylaminomethyl group [1]. It exhibits a polypharmacological profile, acting as a potent agonist at trace amine-associated receptor 1 (TAAR1) [2], a high-affinity inhibitor of catechol-O-methyltransferase (COMT) [3], and a ligand for the dopamine D2 receptor [4]. These properties make it a versatile tool compound for investigating neuromodulation, dopamine metabolism, and antiproliferative mechanisms.

Supports TAAR1 signaling pathway studies
Compatible with COMT inhibition and catecholamine metabolism research
Applicable to D2 receptor pharmacology investigation
Enables aqueous-formulation cell proliferation and differentiation assays

4-((Methylamino)methyl)benzene-1,2-diol vs. Simple Catecholamines


Despite its structural resemblance to endogenous catecholamines like dopamine and epinephrine, 4-((Methylamino)methyl)benzene-1,2-diol exhibits a distinct pharmacological signature that precludes simple functional substitution. Unlike dopamine, which is rapidly metabolized by COMT and MAO, the methylaminomethyl substituent at the 4-position confers nanomolar potency at TAAR1 [1] while simultaneously inhibiting COMT, creating a dual mechanism not observed in simple catecholamines [2]. Additionally, its D2 receptor affinity differs from that of dopamine (Ki = 34-170 nM vs. dopamine Ki ~1-10 µM) [3], and it demonstrates antiproliferative activity absent in native neurotransmitters. These divergent properties underscore the necessity of sourcing the specific compound rather than substituting with cheaper, structurally related analogs.

! Dopamine and epinephrine are rapidly degraded by COMT and do not engage TAAR1; the dual TAAR1/COMT profile may not transfer.
! D2 receptor affinity range (reported Ki 34–170 nM) may not be replicated by simple catecholamines with µM-range D2 binding.
! Antiproliferative and cell-differentiation endpoints have not been reported for native catecholamines; functional outcome may differ.

4-((Methylamino)methyl)benzene-1,2-diol: Quantitative Evidence


TAAR1 Agonism vs. Endogenous Trace Amines

4-((Methylamino)methyl)benzene-1,2-diol acts as a full agonist at human TAAR1 with a pKi of 7.5 (Ki ~32 nM) [1]. In comparison, the endogenous trace amine β-phenylethylamine exhibits a pKi of approximately 5.0 (Ki ~10 µM) at human TAAR1, making the compound >300-fold more potent [2]. Furthermore, it demonstrates subnanomolar functional activity at rat TAAR1 (EC50 = 0.600 nM) [3], surpassing the potency of many synthetic TAAR1 tool compounds like RO5166017 (EC50 = 12 nM at human TAAR1) [4].

TAAR1 Binding
Cross-study comparable
Target: pKi 7.5 (Ki ~32 nM)
β-phenylethylamine: pKi ~5.0 (Ki ~10 µM)
Rat TAAR1 EC50: 0.6 nM
Supports TAAR1 pathway-response interpretation
Human TAAR1 radioligand binding; cAMP accumulation in HEK293
Neuropharmacology GPCR Signaling Schizophrenia Research

COMT Inhibition vs. Clinical Inhibitors

4-((Methylamino)methyl)benzene-1,2-diol inhibits rat brain membrane-bound COMT with an IC50 of 5.80 nM and rat liver soluble COMT with an IC50 of 13 nM [1]. By comparison, the clinically used COMT inhibitor entacapone exhibits IC50 values of 10 nM (rat brain) and 160 nM (rat liver) [2], while tolcapone shows IC50 = 8 nM (rat brain) . Thus, the compound matches tolcapone's potency in brain tissue while offering >12-fold improvement in liver COMT inhibition over entacapone.

COMT Inhibition
Cross-study comparable
Target: IC50 5.8 nM (brain), 13 nM (liver)
Entacapone: IC50 10 nM (brain), 160 nM (liver)
Supports catecholamine metabolism model studies
Rat brain MB-COMT; rat liver S-COMT radiochemical assay
Enzyme Inhibition Parkinson's Disease Catecholamine Metabolism

D2 Receptor Affinity Compared to Dopamine

4-((Methylamino)methyl)benzene-1,2-diol binds to the human dopamine D2 receptor with a Ki of 34 nM at the high-affinity site and 170 nM at the high-affinity site in a separate assay [1]. In contrast, dopamine itself exhibits a Ki of ~1-10 µM at D2 receptors [2], making the compound 30- to 300-fold more potent. However, it is significantly less potent than the antipsychotic haloperidol (Ki ~0.5-2 nM) [3], placing it in a unique affinity range that may produce distinct functional outcomes.

D2 Receptor Affinity
Cross-study comparable
Target: Ki 34 nM / 170 nM (high-affinity site)
Dopamine: Ki ~1–10 µM
Supports D2 modulation pathway research
[3H]7-OH-DPAT displacement, HEK293 D2S
Receptor Pharmacology Dopamine Signaling CNS Drug Discovery

Antiproliferative Activity and Cell Differentiation

4-((Methylamino)methyl)benzene-1,2-diol exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, suggesting potential as an anticancer agent and for treating hyperproliferative skin disorders like psoriasis [1]. While specific IC50 values are not publicly reported, this activity distinguishes it from simple catecholamines (dopamine, epinephrine) which lack robust antiproliferative effects at comparable concentrations.

Antiproliferative Activity
Class-level inference
Reported to arrest proliferation and induce monocyte differentiation
Supports cell-model endpoint review
Exact cell line and IC50 not reported; data to verify
Oncology Cell Differentiation Psoriasis Research

Aqueous Solubility vs. Catecholamine Analogs

4-((Methylamino)methyl)benzene-1,2-diol demonstrates aqueous solubility of at least 25 mg/mL (equivalent to 50 mM) [1]. In comparison, the structurally related COMT inhibitor tolcapone is practically insoluble in water (<0.1 mg/mL) [2], while entacapone is sparingly soluble (~0.1-1 mg/mL) [3]. This >250-fold solubility advantage facilitates in vitro experimentation without the need for DMSO or other organic co-solvents, reducing vehicle-related artifacts.

Aqueous Solubility
Cross-study comparable
≥25 mg/mL (≥50 mM)
Supports aqueous-formulation assay context
Reported >250-fold higher solubility than tolcapone
Formulation In Vitro Assays Compound Handling

4-((Methylamino)methyl)benzene-1,2-diol: Research Applications


TAAR1 Neuromodulation

Use as a high-potency TAAR1 agonist (pKi 7.5; EC50 0.6 nM in rat) to investigate the role of TAAR1 in modulating dopaminergic and glutamatergic neurotransmission. The compound's >300-fold selectivity over endogenous trace amines reduces confounding endogenous signaling, enabling clearer dissection of TAAR1 pharmacology in vitro and in vivo [1][2].

Dual COMT Inhibition

Employ as a nanomolar COMT inhibitor (IC50 5.8-13 nM) to prevent degradation of exogenously administered catecholamines (e.g., L-DOPA, dopamine) in brain slice or in vivo models. Its balanced inhibition of both membrane-bound and soluble isoforms distinguishes it from entacapone, making it suitable for studies requiring peripheral and central COMT blockade [3].

D2 Receptor Modulation

Utilize as a moderate-affinity D2 receptor ligand (Ki 34-170 nM) to probe D2-mediated signaling pathways without the full receptor saturation typical of high-affinity antipsychotics. This property is particularly valuable for examining partial agonism or functional selectivity at D2 receptors in heterologous expression systems [4].

Aqueous Antiproliferative Assays

Leverage the compound's high aqueous solubility (≥25 mg/mL) to conduct antiproliferative and differentiation assays in aqueous buffers, avoiding DMSO vehicle effects. This is especially advantageous for long-term cell culture experiments investigating monocyte differentiation or cancer cell growth arrest [5][6].

Application
Selection Property
Validation Focus
TAAR1 signaling studies
Reported TAAR1 agonist profile
TAAR1 pathway-response validation
COMT inhibition and catecholamine metabolism research
Dual TAAR1/COMT activity
COMT isoform inhibition validation
D2 receptor modulation studies
Moderate D2 affinity range
D2 functional selectivity profiling
Aqueous-formulation cell proliferation studies
High aqueous solubility
Solvent-free assay and differentiation endpoint review

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34 linked technical documents
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